N-((2R)-2-丁基)-4-(2-氯苯基)-N-甲基-2-喹唑啉羧酰胺
描述
N-((2R)-2-Butanyl)-4-(2-chlorophenyl)-N-methyl-2-quinazolinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "BIBX 1382" and is a selective inhibitor of the epidermal growth factor receptor (EGFR).
科学研究应用
抗结核活性
由Pattan等人(2006年)进行的研究讨论了N-3[4-(4-氯苯噻唑-2-基)-2-氨甲基]喹唑啉-4(3H)-酮衍生物的合成,这些衍生物通过对H 37 Rv菌株进行筛选,用于抗结核活性。这些化合物,包括类似于N-((2R)-2-丁基)-4-(2-氯苯基)-N-甲基-2-喹唑啉羧酰胺的变体,显示出中等至有希望的抗结核活性(Pattan等人,2006年)。
AMPA受体拮抗作用
Chenard等人(2001年)探讨了喹唑啉-4-酮类化合物作为AMPA受体拮抗剂。该研究重点介绍了各种化合物的结构活性关系,包括与所讨论化合物结构相关的6-氟-3-(2-氯苯基)喹唑啉-4-酮。这些化合物在抑制AMPA受体方面表现出有效性,相对效力差异显著(Chenard et al., 2001)。
抗癌活性
Abdel-Rahman(2006年)报道了N-[1-(3-氨基-6,8-二溴-4-氧代-3,4-二氢喹唑啉-2-基)-2-(2-氯苯基)-乙烯基]苯甲酰胺及其衍生物对亲电和亲核试剂的反应性。一些制备的化合物表现出良好的选择性抗癌活性,表明喹唑啉衍生物在癌症治疗中的潜在用途(Abdel-Rahman, 2006)。
血小板活化因子拮抗作用
Tilley等人(1988年)评估了N-[(杂环芳基)烷基]吡啶并[2,1-b]喹唑啉,与N-((2R)-2-丁基)-4-(2-氯苯基)-N-甲基-2-喹唑啉羧酰胺结构相关,对其抑制血小板活化因子(PAF)结合的能力。这些化合物被发现是有效的PAF拮抗剂,为在由PAF介导的疾病中的潜在治疗应用提供了见解(Tilley et al., 1988)。
抗肿瘤剂合成
Bavetsias等人(2002年)报告了CB30865的水溶性类似物的设计和合成,CB30865是一种喹唑啉-4-酮抗肿瘤剂,表明喹唑啉-4-酮在癌症研究中的相关性。该研究侧重于增加这些化合物的水溶性并评估它们的细胞毒性,这对于类似N-((2R)-2-丁基)-4-(2-氯苯基)-N-甲基-2-喹唑啉羧酰胺的化合物的治疗潜力是相关的(Bavetsias et al., 2002)。
缓蚀作用
Kumar等人(2020年)探讨了喹唑啉衍生物在酸性介质中对低碳钢的缓蚀能力。他们的研究结果表明,这些化合物,包括与所查询化合物结构相关的化合物,可能作为有效的缓蚀剂,展示了在医药领域之外的潜在应用(Kumar et al., 2020)。
属性
IUPAC Name |
N-[(2R)-butan-2-yl]-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-4-13(2)24(3)20(25)19-22-17-12-8-6-10-15(17)18(23-19)14-9-5-7-11-16(14)21/h5-13H,4H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFLYNMYGAYKON-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)N(C)C(=O)C1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2R)-2-Butanyl)-4-(2-chlorophenyl)-N-methyl-2-quinazolinecarboxamide | |
CAS RN |
1373887-29-6 | |
Record name | ER-176 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373887296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ER-176 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CFA2S833A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。